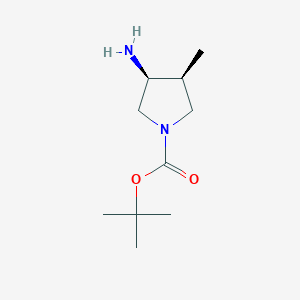
(3S,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate
Descripción general
Descripción
(3S,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate (abbreviated as tBAMP) is a carboxylic acid derivative of the amino acid L-tyrosine (3-amino-4-methylpyrrolidine-1-carboxylic acid). It is a chiral molecule, with the (3S,4S) configuration being the most common form. tBAMP has been studied extensively in the scientific community due to its wide range of applications in the synthesis of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Synthesis from L-Aspartic Acid
(3S,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate has been synthesized from L-aspartic acid on a large scale. This synthesis involves a series of chemical reactions, starting with methylation and leading to protection and mesylation processes, ultimately yielding the target compound with high diastereoselectivity and overall yield. This synthesis pathway is significant for the large-scale production of this compound (Yoshida et al., 1996).
Use as a Chiral Auxiliary
The compound has been employed as a chiral auxiliary in dynamic kinetic resolutions. For instance, (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a related compound, is used for stereoselective alkylation with malonic ester enolates, leading to the formation of chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, which are key building blocks for various biologically active compounds (Kubo et al., 1997).
Enzyme-Catalyzed Kinetic Resolution
The compound has also been studied in the context of enzyme-catalyzed kinetic resolutions. For example, the resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate resulted in enantioselectivities, and the process was optimized for solvent and temperature (Faigl et al., 2013). This demonstrates its potential in the preparation of enantiomerically pure compounds.
Intermediate in Synthesis of Biotin
Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, has been synthesized from L-cystine, involving steps like acetonization, Boc protection, and N-methoxy-N-methyl amidation (Qin et al., 2014). This application is particularly relevant in the biosynthesis of essential compounds like fatty acids and amino acids.
Propiedades
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBXUUPBIKNFEA-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




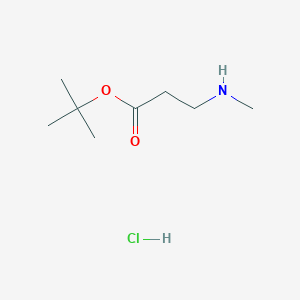

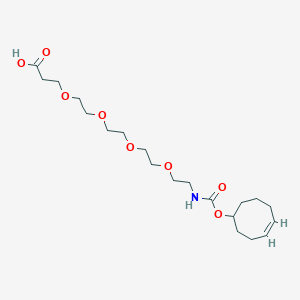
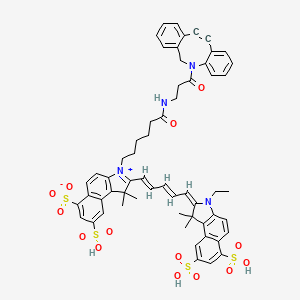




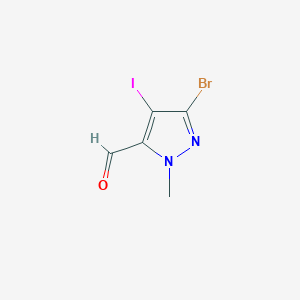
![t-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6361191.png)
![trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B6361203.png)
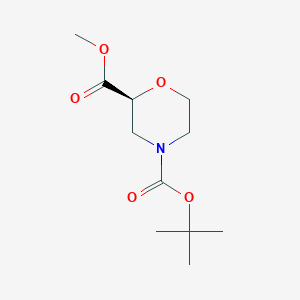
![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)